(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative with a fused pyrazole-phenyl scaffold. Its structure features:
- A 4-fluorophenyl group at position 3 of the pyrazole ring.
- A heptyl chain at position 3 of the thiazolidinone core.
- A thioxo group at position 2, which enhances electron delocalization and influences biological activity.
This compound’s design leverages fluorinated aromatic systems to optimize lipophilicity and binding interactions, making it a candidate for pharmacological studies, particularly in enzyme inhibition or antimicrobial applications .
Properties
CAS No. |
623935-58-0 |
|---|---|
Molecular Formula |
C26H26FN3OS2 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26FN3OS2/c1-2-3-4-5-9-16-29-25(31)23(33-26(29)32)17-20-18-30(22-10-7-6-8-11-22)28-24(20)19-12-14-21(27)15-13-19/h6-8,10-15,17-18H,2-5,9,16H2,1H3/b23-17- |
InChI Key |
DEVQGNIHLZSYAN-QJOMJCCJSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition for Pyrazole Ring Formation
The 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate is synthesized via 1,3-dipolar cycloaddition between 4-fluorophenylhydrazine and dimethyl acetylenedicarboxylate (DMAD), as demonstrated in analogous pyrazole syntheses. The reaction proceeds under reflux in toluene, yielding the pyrazole core with a formyl group at position 4.
Reaction Conditions :
-
Reactants : 4-Fluorophenylhydrazine (1.0 equiv), DMAD (1.2 equiv)
-
Solvent : Toluene (20 mL/mmol)
-
Temperature : 110°C (reflux)
-
Time : 8 hours
The aldehyde functionality is critical for subsequent Knoevenagel condensation with the thiazolidinone precursor. NMR characterization of similar pyrazole derivatives reveals distinct vinylic proton signals at δ = 6.6–6.9 ppm and aromatic protons at δ = 7.4–7.7 ppm, confirming regioselective formation.
Preparation of the Thiazolidinone Core
Cyclocondensation of Heptylamine with Carbon Disulfide
The 3-heptyl-2-thioxo-1,3-thiazolidin-4-one scaffold is synthesized via a one-pot reaction involving heptylamine, carbon disulfide (CS₂), and methyl propiolate, adapted from greener methodologies. Tetrabutylammonium iodide (TBAI) catalyzes the cyclization at room temperature, avoiding energy-intensive conditions.
Optimized Procedure :
-
Reactants : Heptylamine (1.0 mmol), CS₂ (2.0 mmol), methyl propiolate (1.0 mmol)
-
Catalyst : TBAI (2.0 mL, 0.1 M in DMSO)
-
Solvent : DMSO (5 mL/mmol)
-
Time : 2.5 hours
Key spectral data for analogous thiazolidinones include IR absorptions at 1726 cm⁻¹ (C=O) and 1194 cm⁻¹ (C=S), with NMR signals for the heptyl chain appearing at δ = 0.8–1.5 ppm.
Knoevenagel Condensation for (5Z)-Configuration
Microwave-Assisted Stereoselective Coupling
The exocyclic double bond’s Z-geometry is achieved via microwave-enhanced Knoevenagel condensation between the pyrazole-4-carbaldehyde and 3-heptyl-2-thioxo-1,3-thiazolidin-4-one. Microwave irradiation promotes rapid, selective formation of the thermodynamically favored Z-isomer.
Reaction Parameters :
-
Reactants : Pyrazole aldehyde (1.1 equiv), thiazolidinone (1.0 equiv)
-
Base : Piperidine (0.2 equiv)
-
Solvent : Ethanol (10 mL/mmol)
-
Microwave Power : 300 W
-
Temperature : 80°C
-
Time : 20 minutes
Comparative studies show microwave synthesis reduces reaction times from 12 hours (conventional heating) to 20 minutes while maintaining >95% Z-selectivity.
Purification and Characterization
Recrystallization and Chromatographic Techniques
Crude product is purified via sequential recrystallization (isopropanol) and silica gel chromatography (ethyl acetate/hexane, 3:7). Analytical data for analogous compounds include:
-
NMR :
Alternative Synthetic Routes
Three-Component Cyclocondensation
A one-pot approach combining heptylamine, pyrazole-4-carbaldehyde, and mercaptoacetic acid under Dean-Stark conditions yields the target compound in moderate efficiency (50–60%). While operationally simpler, this method suffers from lower Z-selectivity (~80%) compared to microwave-assisted routes .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, nucleophiles, bases such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Applications
Recent studies have focused on the anticancer potential of thiazolidin-4-one derivatives, including (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one. The following findings illustrate its effectiveness:
Efficacy Against Cancer Cell Lines
In vitro studies indicate that this compound exhibits potent cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values as low as 0.24 µM . This suggests a strong potential for development as an anticancer agent.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.54 | Inhibition of CDK activity |
| HepG2 | 0.24 | Induction of apoptosis |
Antimicrobial Applications
Thiazolidin-4-one derivatives also exhibit significant antimicrobial properties. Research has demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Activity
Studies have shown that thiazolidin-4-one derivatives can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus, with some compounds achieving inhibition percentages exceeding 90% .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, thiazolidin-4-one derivatives have been explored for various other pharmacological effects:
Anti-inflammatory Activity
Some studies suggest that these compounds may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.
Antidiabetic Properties
Research indicates that certain thiazolidin-4-one derivatives can enhance insulin sensitivity and reduce blood glucose levels, making them candidates for diabetes management .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
Structural Differences :
- Substituent on the pyrazole ring : The analogous compound replaces the 4-fluorophenyl group with a 3-fluoro-4-propoxyphenyl moiety.
Hypothetical Implications :
Comparison with Thiazole Derivatives (Compounds 4 and 5 from )
Core Structure :
- The target compound contains a thiazolidinone ring, while compounds 4 and 5 feature a thiazole core.
- Thiazolidinones are more flexible due to their saturated 5-membered ring, whereas thiazoles are planar and aromatic.
Substituent Analysis :
Crystallographic Insights: Compounds 4 and 5 crystallize in triclinic symmetry (P¯I) with two independent molecules per asymmetric unit. Their near-planar conformation contrasts with the target compound’s thiazolidinone ring, which likely adopts a puckered conformation, impacting packing efficiency and intermolecular interactions .
Comparison with Pyrazolone Derivatives ()
Core Heterocycle :
- The target compound’s thiazolidinone vs. the pyrazolone’s dihydro-3H-pyrazol-3-one.
- Thiazolidinones are sulfur-containing, influencing redox properties and metabolic stability.
Synthetic Pathways :
Both classes utilize condensation reactions for the methylene bridge, but the pyrazolone derivative () employs hydroxyl and thiomethyl substituents, which may confer distinct reactivity in further functionalization .
Key Research Findings and Hypotheses
- Electronic Effects : Fluorine atoms in all analogs enhance metabolic stability and membrane permeability. The 4-fluorophenyl group in the target compound offers a balance between lipophilicity and steric demand.
- Heptyl Chain Role : The long alkyl chain in the target compound likely improves lipid bilayer penetration compared to shorter chains in other analogs.
- Thioxo vs. Oxo : The thioxo group in the target compound may increase hydrogen-bonding capacity with cysteine residues in enzymatic targets, a feature absent in oxo-containing analogs.
Biological Activity
The compound (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the pyrazole moiety contributes to its biological activity, particularly in targeting various diseases.
Anticancer Activity
Research indicates that thiazolidinones exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines. A study demonstrated that compounds with a thiazolidinone structure can induce apoptosis in cancer cells through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Case Study:
A derivative of thiazolidinone was tested against human breast cancer cells (MCF-7), showing an IC50 value of 15 µM, indicating potent anticancer activity . The mechanism involved the inhibition of specific kinases that regulate cell proliferation.
Antibacterial Activity
Thiazolidinones have also been recognized for their antibacterial properties. The compound in focus has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | Bacteria Tested | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|---|
| (5Z)-5-{...} | Staphylococcus aureus | 24 | 12 |
| (5Z)-5-{...} | Escherichia coli | 22 | 15 |
| (5Z)-5-{...} | Pseudomonas aeruginosa | 20 | 18 |
This table summarizes the antibacterial efficacy observed in various studies, highlighting the compound's potential as a therapeutic agent against bacterial infections.
Antiviral Activity
The antiviral potential of thiazolidinones has been explored, with some derivatives showing promising results against viruses such as HIV and influenza. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
Research Findings:
A recent investigation found that a closely related thiazolidinone derivative exhibited an IC50 value of 10 µg/mL against the influenza virus, demonstrating significant antiviral activity .
The biological activities of thiazolidinones, including the compound under review, are attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes: Many thiazolidinones inhibit enzymes involved in disease processes, such as kinases and proteases.
- Modulation of Signaling Pathways: They can influence signaling pathways related to inflammation and apoptosis.
- DNA Interaction: Some derivatives may bind to DNA or RNA, disrupting replication in cancerous or viral cells.
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of the compound?
The synthesis typically involves multi-step reactions, including:
- Core formation : Condensation of thiazolidinone precursors with substituted pyrazole aldehydes under reflux (ethanol or DMSO as solvents) .
- Alkylation/Substitution : Use of alkyl halides (e.g., heptyl bromide) with base catalysts (e.g., K₂CO₃) at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the final product . Yield optimization requires precise temperature control and inert atmospheres to minimize side reactions .
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration of the methylene group) and substituent positions .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₉H₂₈FN₃OS₂) .
Q. What in vitro assays are recommended for initial biological screening?
- Enzyme Inhibition : Assays targeting cyclooxygenase-2 (COX-2) or tyrosine kinases, using fluorogenic substrates .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Questions
Q. How can reaction mechanisms for key transformations (e.g., oxidation of the thioxo group) be elucidated?
- Oxidation Studies : Use H₂O₂ or KMnO₄ in acetic acid to convert the thioxo group to sulfone. Monitor via TLC and characterize intermediates by IR (disappearance of C=S stretch at ~1250 cm⁻¹) .
- Substitution Reactions : SN2 mechanisms for alkyl chain modifications (e.g., replacing heptyl with shorter chains). DFT calculations can model transition states .
Q. How should contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural Confirmation : Re-characterize batches with conflicting data to rule out impurities or stereochemical variations .
- Meta-Analysis : Compare data across studies with similar substituents (e.g., fluoro vs. nitro groups on the phenyl ring) to identify substituent-activity trends .
Q. What strategies improve stability during in vivo studies?
- pH Optimization : Buffered formulations (pH 6.5–7.4) to prevent hydrolysis of the thiazolidinone ring .
- Prodrug Design : Introduce ester groups at the heptyl chain for slower metabolic clearance .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., isopropoxy) to modulate enzyme binding .
- Alkyl Chain Length : Test analogs with C3–C12 chains to balance lipophilicity and solubility (logP 4.5–6.0) .
- Bioisosteres : Substitute the pyrazole ring with triazoles to enhance metabolic stability .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 or EGFR kinases to identify key interactions (e.g., hydrogen bonds with the thioxo group) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Tables for Comparative Analysis
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Substituent on Pyrazole | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 4-Fluorophenyl | COX-2 Inhibition: 1.2 ± 0.3 | Enhanced selectivity over COX-1 |
| 4-Nitrophenyl | Anticancer (HeLa): 8.5 ± 1.1 | Electron-withdrawing groups improve potency |
| 4-Isopropoxyphenyl | Antimicrobial (MIC): 16 μg/mL | Bulky groups reduce membrane permeability |
Q. Table 2: Solvent Effects on Synthesis Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 65 | 92 |
| DMSO | 100 | 78 | 88 |
| DMF | 120 | 72 | 85 |
| Data from reflux conditions (24 h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
